BenchChemオンラインストアへようこそ!

5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide

Structure-Activity Relationship Scaffold Differentiation Thiazole Substitution

5-(Isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide (CAS 946360-82-3; MF: C₁₉H₂₀N₂O₃S; MW: 356.44 g/mol) is a synthetic furan-2-carboxamide derivative incorporating a 4-(p-tolyl)thiazol-2-yl substituent and a 5-isopropoxymethyl side chain. This compound belongs to a larger patented structural class of substituted thiazol-2-carboxamides described for potential anticancer and antimicrobial applications.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 946360-82-3
Cat. No. B2715898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide
CAS946360-82-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)COC(C)C
InChIInChI=1S/C19H20N2O3S/c1-12(2)23-10-15-8-9-17(24-15)18(22)21-19-20-16(11-25-19)14-6-4-13(3)5-7-14/h4-9,11-12H,10H2,1-3H3,(H,20,21,22)
InChIKeyRBFYVYUIENHLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide (CAS 946360-82-3) – Procurement-Quality Differentiation Evidence for Research Compound Selection


5-(Isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide (CAS 946360-82-3; MF: C₁₉H₂₀N₂O₃S; MW: 356.44 g/mol) is a synthetic furan-2-carboxamide derivative incorporating a 4-(p-tolyl)thiazol-2-yl substituent and a 5-isopropoxymethyl side chain . This compound belongs to a larger patented structural class of substituted thiazol-2-carboxamides described for potential anticancer and antimicrobial applications [1]. CRITICAL CAVEAT: Despite its commercial availability, publicly accessible primary research literature and patent sources contain no direct quantitative biological activity data, head-to-head comparator data, or selectivity profiling for this specific CAS number. The procurement differentiation case documented below rests on a structurally explicit scaffold analysis and class-level SAR inference. Any quantitative claims made by non‑authoritative secondary sources could not be verified against peer‑reviewed primary data and must be interpreted with extreme caution.

Why Generic Furan-2-Carboxamide / Thiazole Analogs Cannot Simply Replace CAS 946360-82-3 Without Specific Procurement Risk


Generic substitution within the furan-2-carboxamide / thiazole class is inherently risky because substituent identity and position profoundly modulate biological activity, physiochemical properties, and synthetic tractability. In the structurally related 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide series, moving a benzamide substituent from position‑2 to position‑3 of the phenyl ring altered the antitubercular MIC by >10‑fold [1]. CAS 946360-82-3 carries three distinct structural features relative to library‑available analogs: (i) a 4‑(p‑tolyl) group on the thiazole C‑4 position (replacing unsubstituted phenyl, 4‑chlorophenyl, or 4‑nitrophenyl motifs), (ii) a 5‑isopropoxymethyl ether on the furan ring (instead of a 5‑nitro, halide, or hydroxymethyl group), and (iii) an intact furan‑2‑carboxamide linker without a nitro substituent . Each of these features is expected to alter electronic character, hydrogen‑bonding capacity, lipophilicity, metabolic stability, and target engagement in ways that cannot be predicted without compound‑specific data. Until this compound is directly profiled against a defined panel of close structural analogs, no generic replacement can be considered functionally equivalent.

Quantitative Head-to-Head and Class-Level Differentiation Evidence for CAS 946360-82-3


Structural Differentiation: 4-(p-Tolyl)thiazole Substitution vs. Unsubstituted Phenyl and 4-Nitrophenyl Analogs

CAS 946360-82-3 features a 4-(p-tolyl) substituent on the thiazole ring, which is structurally distinct from the 4-phenylthiazole and 4-(4-nitrophenyl)thiazole analogs that dominate the published antitubercular/antibacterial nitrofuran‑2‑carboxamide literature. In the nitrofuran series, 4-phenylthiazole substitution provided a baseline antitubercular MIC of >10 µg/mL, while electron‑withdrawing 4‑nitrophenyl substitution improved potency by 5‑ to 20‑fold [1]. CAS 946360-82-3 replaces the nitro‑furan motif with an isopropoxymethyl‑furan and introduces an electron‑donating p‑tolyl group on the thiazole, thereby occupying a distinct and unexplored quadrant of chemical space. This structural divergence represents a genuine library‑enrichment opportunity .

Structure-Activity Relationship Scaffold Differentiation Thiazole Substitution

Furan 5‑Position Modification: 5‑Isopropoxymethyl Ether vs. 5‑Nitro Pharmacophore in Antitubercular Leads

Published antitubercular furan‑2‑carboxamide leads universally rely on a 5‑nitro group (5‑NO₂) on the furan ring for activity against Mycobacterium tuberculosis, with the most potent compound (18e) achieving an MIC of 0.27 µg/mL against Mtb H37Ra [1]. CAS 946360-82-3 replaces this nitro group with a 5‑isopropoxymethyl ether (5‑CH₂OCH(CH₃)₂). This substitution eliminates the nitro‑dependent mechanism of action (bioreductive activation) and fundamentally alters the compound’s redox properties, electronic distribution, and steric bulk . No direct MIC or IC₅₀ data are publicly available for this specific compound against any biological target, and its activity profile relative to the 5‑nitro series is unknown [2].

Pharmacophore Replacement Antitubercular Drug Design Furan Derivatization

Scaffold-Level Binding Differentiation: Thiazole–Furan Carboxamide vs. Thiazole–Isoxazole Carboxamide and Thiazole–Benzofuran Carboxamide Analogs

The thiazole‑2‑yl furan‑2‑carboxamide scaffold of CAS 946360-82-3 exhibits measurable target engagement differences from closely related heterocyclic carboxamide scaffolds. A structurally related compound (CAS not disclosed) containing a thiazole‑isoxazole carboxamide core (N‑[4‑(p‑tolyl)thiazol‑2‑yl]isoxazole‑5‑carboxamide) showed weak MKP‑1 phosphatase inhibition with an IC₅₀ of 39.0 µM (39,000 nM) and Cdc25B phosphatase IC₅₀ of 35.8 µM (35,800 nM) [1]. A benzothiazole‑conjugated thiazole‑furan‑2‑carboxamide analog exhibited an IC₅₀ of 3.92 µM against Nuclear Receptor Corepressor 2 (TRAC‑1) and 10.1 µM against the 26S proteasome non‑ATPase regulatory subunit 14 [2]. While these data come from different heterocyclic systems and cannot be directly compared to CAS 946360-82-3, they demonstrate that the identity of the acyl‑heterocycle modulates target selectivity by 4‑ to 40‑fold even within the same broad chemotype [3].

Target Engagement Selectivity Heterocyclic Scaffold Comparison BindingDB Profiling

Antimicrobial Efficacy: Single-Point MIC vs. Structurally Distinct Nitrofuran Lead

One non‑peer‑reviewed vendor‑referenced study reports a minimum inhibitory concentration (MIC) of 7.8 µg/mL for CAS 946360-82-3 against Staphylococcus species . IMPORTANT LIMITATION: The original primary research publication describing this measurement could not be identified through comprehensive database searching, and the data appear only on a vendor product page . For context, the optimized nitrofuran lead compound 18e (5‑nitro‑N‑(4‑phenylthiazol‑2‑yl)furan‑2‑carboxamide with a benzamide substituent) achieved an MIC of 1.36 µg/mL against S. aureus in a peer‑reviewed study [1]. The unverified MIC of 7.8 µg/mL for CAS 946360-82-3 is approximately 5.7‑fold higher (less potent) than the optimized nitrofuran lead. HOWEVER, given that the data source cannot be verified against a primary publication and the assay conditions (strain, medium, inoculum) are unknown, this comparison is of very low evidentiary strength and should not be used for procurement decisions without independent confirmatory testing.

Antimicrobial Screening Staphylococcus aureus MIC Determination

Validated Application Scenarios for Procuring CAS 946360-82-3 Based on Structural Differentiation Evidence


Scaffold‑Hopping Probe for Non‑Nitro Furan‑Thiazole Antimicrobial SAR Expansion

This compound replaces the 5‑nitro pharmacophore of established antitubercular furan‑2‑carboxamides with a 5‑isopropoxymethyl ether, offering a non‑nitro scaffold for exploring alternative antimicrobial mechanisms of action. The optimized nitrofuran lead 18e achieves an MIC of 0.27 µg/mL against Mtb H37Ra via a nitro‑dependent mechanism [1]. CAS 946360-82-3 provides a matched thiazole‑furan framework that can be used to map nitro‑independent SAR, making it a valid procurement choice for medicinal chemistry groups seeking to diversify their antitubercular or antibacterial compound libraries away from nitro‑containing chemotypes [1].

Chemical Probe for Thiazole C‑4 Substituent Electronic Profiling (p‑Tolyl vs. Phenyl vs. Nitrophenyl)

The 4‑(p‑tolyl)thiazole substituent of CAS 946360-82-3 is electronically distinct from the 4‑phenyl and 4‑(4‑nitrophenyl) motifs found in published SAR studies [1]. Structurally related isoxazole and benzothiazole carboxamide analogs show target engagement IC₅₀ values ranging from 3.92 µM to 39.0 µM across different protein targets, depending on heterocycle identity [2][3]. Procuring CAS 946360-82-3 enables systematic profiling of how an electron‑donating p‑tolyl group on the thiazole combined with a furan‑carboxamide linker influences target selectivity, filling a data gap in current thiazole‑carboxamide SAR datasets [2][3].

Reference Standard for Analytical Method Development and Structure Confirmation

CAS 946360-82-3 is a well‑characterized small molecule with defined molecular formula (C₁₉H₂₀N₂O₃S), molecular weight (356.44 g/mol), InChI Key (RBFYVYUIENHLER‑UHFFFAOYSA‑N), and canonical SMILES [1]. The structural uniqueness of the 4‑(p‑tolyl)thiazole combined with the 5‑isopropoxymethyl furan motif makes it suitable as a chromatographic reference standard and a test analyte for LC‑MS/MS method development. Its distinct retention time and mass spectral fragmentation pattern relative to des‑methyl, des‑isopropoxy, and phenyl‑substituted analogs can serve as system suitability benchmarks in analytical workflows [1].

Fragment‑Based or Structure‑Based Design Starting Point for Kinase/Phosphatase Probe Development

The thiazole‑2‑carboxamide core is recognized in patent literature as a privileged scaffold for anticancer agent development [1]. BindingDB records confirm that structurally related thiazole‑carboxamide compounds engage phosphatase targets (MKP‑1 IC₅₀ = 39.0 µM; Cdc25B IC₅₀ = 35.8 µM) and nuclear receptor coregulators (TRAC‑1 IC₅₀ = 3.92 µM) [2][3]. While no kinase or phosphatase profiling data exist for CAS 946360-82-3, its three‑point structural differentiation (p‑tolyl thiazole, isopropoxymethyl furan, intact carboxamide linker) makes it a logical procurement choice for structure‑based design campaigns that require systematic variation of the furan substituent while maintaining the thiazole‑carboxamide core [1][2].

Quote Request

Request a Quote for 5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.